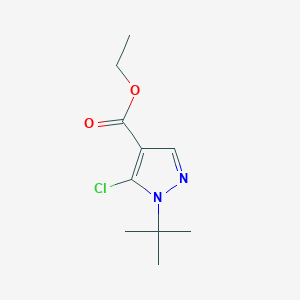

ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-tert-butyl-5-chloropyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWXIBZPXNDLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550166 | |

| Record name | Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112779-13-2 | |

| Record name | Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a highly sought-after heterocycle in the development of novel therapeutics.[4] Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate, in particular, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including potent insecticides and fungicides, as well as pharmaceutical agents targeting a range of diseases.[5][6] The strategic incorporation of a tert-butyl group at the N1 position can enhance metabolic stability and lipophilicity, while the C5-chloro and C4-carboxylate functionalities provide key handles for further molecular elaboration.

This guide provides a comprehensive, in-depth exploration of the synthetic pathway to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the key transformations, offer detailed, field-proven experimental protocols, and present the information in a clear and accessible format.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most efficiently achieved through a robust two-step sequence. This strategy involves the initial construction of the pyrazole core via a cyclocondensation reaction, followed by a chlorination step to install the C5-chloro substituent.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate

The initial step involves the formation of the pyrazole ring through the cyclocondensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate with tert-butylhydrazine. This reaction is a variation of the classic Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl equivalent and a hydrazine derivative.[7]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the more nucleophilic nitrogen of tert-butylhydrazine on the enone system of ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrazole ring.

Figure 2: Mechanistic pathway for the formation of the pyrazole intermediate.

Experimental Protocol

Table 1: Reagents and Materials for Step 1

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | C9H14O4 | 186.20 | 1.0 |

| tert-Butylhydrazine hydrochloride | C4H13ClN2 | 124.61 | 1.1 |

| Sodium Acetate | C2H3NaO2 | 82.03 | 1.2 |

| Ethanol | C2H5OH | 46.07 | - |

| Water | H2O | 18.02 | - |

| Ethyl Acetate | C4H8O2 | 88.11 | - |

| Brine | NaCl(aq) | - | - |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) and ethanol.

-

In a separate beaker, dissolve tert-butylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water and add this solution to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate as a solid.

Part 2: Synthesis of this compound

The second and final step is the chlorination of the 5-hydroxy group of the pyrazole intermediate. This transformation is effectively achieved using a Vilsmeier-Haack type reagent, generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).[8][9]

Causality Behind Experimental Choices

The 5-hydroxypyrazole exists in tautomeric equilibrium with its 5-pyrazolone form. The pyrazolone tautomer is the reactive species in the Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloromethyliminium salt, is a potent electrophile that activates the carbonyl oxygen of the pyrazolone, facilitating nucleophilic attack by the chloride ion.

Reaction Mechanism

The mechanism involves the formation of the Vilsmeier reagent from POCl3 and DMF. The pyrazolone tautomer then attacks the Vilsmeier reagent, leading to the formation of an O-iminium intermediate. Subsequent attack by a chloride ion and collapse of the intermediate yields the desired 5-chloropyrazole.[10][11]

Figure 3: Proposed mechanism for the Vilsmeier-Haack chlorination of the pyrazolone intermediate.

Experimental Protocol

Table 2: Reagents and Materials for Step 2

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate | C10H16N2O3 | 212.25 | 1.0 |

| Phosphorus Oxychloride (POCl3) | POCl3 | 153.33 | 2.0-3.0 |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | (Solvent) |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | - |

| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | - | - |

| Water | H2O | 18.02 | - |

| Brine | NaCl(aq) | - | - |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place the ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl3, 2.0-3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.[12]

Characterization of the Final Product

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~8.0 (s, 1H, pyrazole-H), ~4.3 (q, 2H, OCH2CH3), ~1.6 (s, 9H, C(CH3)3), ~1.3 (t, 3H, OCH2CH3). |

| ¹³C NMR | δ (ppm): ~163 (C=O, ester), ~148 (C-Cl), ~140 (pyrazole C), ~110 (pyrazole C), ~61 (OCH2CH3), ~30 (C(CH3)3), ~29 (C(CH3)3), ~14 (OCH2CH3). |

| IR (KBr) | ν (cm⁻¹): ~2980 (C-H stretch), ~1720 (C=O stretch, ester), ~1550 (C=N stretch, pyrazole), ~1250 (C-O stretch), ~780 (C-Cl stretch). |

| MS (ESI) | m/z: Calculated for C10H15ClN2O2 [M+H]⁺: 231.08. |

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

This in-depth technical guide has outlined a reliable and efficient two-step synthesis of this compound. By elucidating the mechanistic rationale behind each transformation and providing detailed, actionable protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The presented methodology, which combines a classic pyrazole synthesis with a robust chlorination strategy, provides a clear and reproducible route to a key building block for the discovery of novel bioactive molecules.

References

- Supporting Information - The Royal Society of Chemistry. (URL not provided)

-

Vilsmeier–Haack reaction - Wikipedia. [Link]

-

Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC - NIH. [Link]

- Wiley-VCH 2007 - Supporting Inform

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. [Link]

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL not provided)

-

Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. [Link]

-

Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxyl-ate - PubMed. [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. [Link]

-

A practical chlorination of tert -butyl esters with PCl 3 generating acid chlorides. [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P

-

Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PubMed. [Link]

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate | C9H14O4 | CID 5355337 - PubChem. [Link]

-

Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name | Chegg.com. [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH. [Link]

- US20150126748A1 - Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides - Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. academicstrive.com [academicstrive.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate (CAS No. 112779-13-2) is a halogenated pyrazole derivative with significant potential as a versatile building block in medicinal chemistry and agrochemical research. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1][2][3][4] The presence of a bulky tert-butyl group at the N1 position, a reactive chlorine atom at the C5 position, and an ethyl carboxylate group at the C4 position provides multiple points for synthetic modification, making this compound a valuable intermediate for the synthesis of more complex molecules.[5][6] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic characterization, offering a foundational resource for researchers working with this compound.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in drug discovery.[2][7] This is due to its ability to engage in various biological interactions, including hydrogen bonding and metal chelation, leading to a broad spectrum of pharmacological activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4] The substitution pattern on the pyrazole ring is crucial in determining its biological activity, and compounds like this compound serve as key intermediates in the exploration of this chemical space.[7] The tert-butyl group can enhance metabolic stability and lipophilicity, while the chloro and ester functionalities offer handles for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are fundamental to its handling, reactivity, and pharmacokinetic profile in potential drug candidates.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 112779-13-2 | [1] |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 230.69 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | [7] |

| Boiling Point | 300 °C (predicted) | [1] |

| Flash Point | 136 °C (predicted) | [1] |

| Density | 1.17 g/cm³ (predicted) | [1] |

| XLogP3 | 2.3 | [1] |

Synthesis and Purification

Proposed Synthetic Pathway:

A logical precursor for this synthesis is ethyl 2-chloro-3-oxobutanoate, which can be reacted with tert-butylhydrazine. The greater nucleophilicity of the unsubstituted nitrogen in tert-butylhydrazine is expected to attack the more electrophilic ketone carbonyl, leading to the desired N1-tert-butyl regioisomer after cyclization and dehydration.

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous syntheses of substituted pyrazoles and should be optimized for this specific transformation.[8]

-

Reaction Setup: To a solution of ethyl 2-chloro-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add tert-butylhydrazine hydrochloride (1.1 equivalents) and a base like sodium acetate or triethylamine (2-3 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The definitive identification of this compound relies on a combination of spectroscopic techniques. The following are predicted spectral data based on the compound's structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | δ (ppm): ~8.0-8.2 (s, 1H, pyrazole C3-H), 4.3-4.4 (q, 2H, -OCH₂CH₃), 1.6-1.7 (s, 9H, -C(CH₃)₃), 1.3-1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ (ppm): ~162-164 (C=O, ester), ~145-147 (pyrazole C5-Cl), ~140-142 (pyrazole C3-H), ~110-112 (pyrazole C4-COOEt), ~61-63 (-OCH₂CH₃), ~60-62 (C(CH₃)₃), ~30-32 (-C(CH₃)₃), ~14-15 (-OCH₂CH₃) |

| IR (KBr) | ν (cm⁻¹): ~2980 (C-H stretch, aliphatic), ~1720 (C=O stretch, ester), ~1550 (C=N stretch, pyrazole), ~1250 (C-O stretch, ester), ~780 (C-Cl stretch) |

| Mass Spec (EI) | m/z (%): 230 (M⁺, for ³⁵Cl), 232 (M⁺+2, for ³⁷Cl), prominent fragments corresponding to the loss of the ethyl group, tert-butyl group, and chlorine. |

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its key functional groups, making it a valuable intermediate in organic synthesis.

-

C5-Cl Bond: The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than chloro-substituents on other heterocyclic systems. This position can be a site for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other carbon-based substituents.[5][6] This allows for the synthesis of a diverse library of 5-substituted pyrazoles.

-

C4-Ester Group: The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This provides a route to a wide range of derivatives with different physicochemical properties and potential biological activities.

-

Pyrazole Ring: The pyrazole ring itself is generally stable to many reaction conditions but can be functionalized at the C3 position under certain conditions.

Potential Applications in Drug Discovery and Agrochemicals:

Given the established importance of the pyrazole scaffold, this compound is a prime candidate for use in the synthesis of novel:

-

Kinase inhibitors: Many pyrazole-containing compounds have shown potent inhibitory activity against various kinases involved in cancer and inflammatory diseases.

-

Agrochemicals: Substituted pyrazoles are widely used as herbicides, insecticides, and fungicides. The specific substitution pattern of this molecule could be explored for the development of new crop protection agents.

-

CNS agents: The pyrazole core is also found in drugs targeting the central nervous system.

Caption: Key reactivity and derivatization pathways.

Conclusion

This compound is a strategically important molecule for synthetic and medicinal chemists. Its combination of a stable, biologically relevant pyrazole core with versatile functional groups for further modification makes it a valuable starting material for the creation of diverse chemical libraries. While detailed experimental data for this specific compound remains to be published in peer-reviewed literature, its synthesis and characterization can be reliably predicted based on established chemical principles and data from closely related analogues. This guide serves as a foundational resource to stimulate and support further research into the potential of this and similar substituted pyrazoles in the development of new therapeutic agents and agrochemicals.

References

-

Fun, H.-K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2228. [Link]

-

Billard, T. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. The Journal of Organic Chemistry, 77(17), 7488-7495. [Link]

-

Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1192. [Link]

-

Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2023. [Link]

- Gomha, S. M., & Riyadh, S. M. (2011). Synthesis of new pyrazole, pyrazolyl-thiazole and pyrazolyl-1,3,4-thiadiazole derivatives as anti-cancer agents. Molecules, 16(8), 6279-6290.

- Google Patents. (2016).

-

Doucet, H., & Laporte, C. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. The Journal of organic chemistry, 77(17), 7488–7495. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Introduction: A Versatile Heterocyclic Scaffold

This compound is a substituted pyrazole derivative that serves as a crucial building block in synthetic organic chemistry. The pyrazole core is a prominent heterocyclic motif found in a multitude of biologically active compounds.[1][2] This specific molecule, featuring a strategic combination of a bulky tert-butyl group, a reactive chloro substituent, and a modifiable ethyl ester, presents a unique scaffold for the development of novel compounds in pharmaceuticals and agrochemicals. Its structure allows for precise chemical modifications, making it a valuable intermediate for researchers and drug development professionals aiming to create libraries of compounds for screening and optimization.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its handling, reactivity, and suitability for various applications. The key physicochemical attributes of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 112779-13-2 | [3] |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [3] |

| Molecular Weight | 230.69 g/mol | [3] |

| Exact Mass | 230.08200 Da | [3] |

| Boiling Point | ~300°C | [3] |

| Melting Point | ~136°C | [3] |

| Density | ~1.17 g/cm³ | [3] |

| XLogP3 | 2.3 | [3] |

XLogP3 is a computed measure of hydrophobicity, indicating the compound's partitioning behavior between octanol and water. A value of 2.3 suggests moderate lipophilicity, a common feature in drug candidates.

Synthesis and Chemical Reactivity

Synthetic Pathways: Constructing the Pyrazole Core

The synthesis of substituted pyrazoles like this one typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. For this compound, a plausible and common approach is the reaction of tert-butylhydrazine with an appropriately substituted three-carbon electrophile.

A representative synthetic workflow is outlined below. The key is the selection of a starting material that already contains the required chloro and ethyl carboxylate functionalities, which then undergoes cyclization with tert-butylhydrazine.

Sources

An In-depth Technical Guide to Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

This guide provides a comprehensive technical overview of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in modern chemical research. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the core chemical properties, synthesis methodologies, potential applications, and safety protocols associated with this versatile pyrazole derivative.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a privileged scaffold, forming the core of numerous biologically active molecules. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][2] this compound (CAS No: 112779-13-2) is a key functionalized intermediate, offering multiple reaction sites for the synthesis of more complex molecular architectures.[3][4] The presence of the chloro, ester, and tert-butyl groups provides a unique combination of steric and electronic features, making it a valuable building block for creating novel therapeutic agents and advanced agrochemicals.[4]

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of a compound are critical for its application in research and development. The key identifiers and computed physical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 112779-13-2 | [3] |

| Chemical Name | This compound | [3] |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [3] |

| Molecular Weight | 230.69 g/mol | [3] |

| Exact Mass | 230.08200 Da | [3] |

| Boiling Point | ~300 °C (Predicted) | [3] |

| Melting Point | ~136 °C (Predicted) | [3] |

| Density | ~1.17 g/cm³ (Predicted) | [3] |

| XLogP3 | 2.3 | [3] |

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a common and efficient route involves the reaction of an ethoxymethylenecyanoacetate derivative with tert-butylhydrazine followed by chlorination.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis, starting from commercially available precursors.

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate

-

Rationale: This step involves a classic Gould-Jacobs reaction pathway. The more nucleophilic nitrogen of tert-butylhydrazine attacks the electron-deficient carbon of the double bond in ethyl (ethoxymethylene)cyanoacetate. This is followed by an intramolecular cyclization and subsequent tautomerization to form the stable aromatic pyrazole ring. The base is crucial to neutralize the hydrochloride salt of the hydrazine and to facilitate the reaction.

-

Procedure:

-

To a stirred solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in ethanol, add tert-butylhydrazine hydrochloride (1.1 eq).

-

Add triethylamine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

-

Step 2: Synthesis of this compound

-

Rationale: The conversion of the 5-amino group to a 5-chloro group is efficiently achieved via a Sandmeyer reaction. The primary amine is first converted to a diazonium salt using sodium nitrite in a strong acidic medium (HCl). This highly reactive intermediate is then treated with a copper(I) chloride catalyst, which facilitates the displacement of the diazonium group with a chloride ion.

-

Procedure:

-

Dissolve the amino-pyrazole intermediate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography on silica gel.

-

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential. The expected data are as follows:

-

¹H NMR: The spectrum should show a singlet for the pyrazole ring proton (C3-H), a quartet and a triplet corresponding to the ethyl ester group (-OCH₂CH₃), and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the ester, the quaternary carbons of the pyrazole ring, the carbons of the tert-butyl group, and the carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group (around 1700-1720 cm⁻¹) and C-Cl stretching vibrations.

Applications in Research and Drug Development

The title compound is not an end-product but a strategic intermediate for creating a diverse library of more complex molecules. Its functional groups serve as handles for various chemical transformations.

Role as a Chemical Intermediate

The diagram below outlines the potential synthetic transformations of the compound, highlighting its versatility as a building block.

Caption: Synthetic utility of the pyrazole intermediate.

-

Pharmaceutical Development: The pyrazole core is integral to many FDA-approved drugs.[5] This intermediate can be used to synthesize analogs of existing drugs or novel chemical entities. For instance, the ester can be converted to an amide or hydrazide, which are common pharmacophores. The chloro group can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or other substituents, a key strategy in modern drug discovery to explore the chemical space around a core scaffold.[6]

-

Agrochemical Chemistry: Many successful herbicides and fungicides are based on the pyrazole scaffold.[4] The title compound serves as an excellent starting point for creating new agrochemicals by modifying its functional groups to tune biological activity, selectivity, and environmental persistence.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not publicly detailed, general precautions for related chlorinated heterocyclic compounds should be followed.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7][8]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if symptoms occur.[7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

-

References

-

Fun, H.-K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2228. Available at: [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (2025). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Chemsigma. (n.d.). Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-4-carboxylate [1269291-64-6]. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

Asati, V., & Sharma, S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

-

Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [Link]

-

PubMed. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 1-tert-butyl-5-cyano-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). ETHYL-5-CHLORO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

Sources

- 1. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate (CAS No: 112779-13-2).[1] This pyrazole derivative is a key heterocyclic compound with potential applications in medicinal chemistry and agrochemical development, owing to the broad biological activities associated with the pyrazole scaffold.[2][3][4] This document details the structural elucidation based on analogous compounds and spectroscopic principles, outlines a representative synthetic pathway, and discusses the molecule's significance for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole with a molecular formula of C₁₀H₁₅ClN₂O₂ and a molecular weight of approximately 230.69 g/mol .[1] The molecule features a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at various positions: a tert-butyl group at the N1 position, a chlorine atom at the C5 position, and an ethyl carboxylate group at the C4 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 112779-13-2 | [1] |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 230.69 g/mol | [1] |

| Boiling Point | 300 °C | [1] |

| Density | 1.17 g/cm³ | [1] |

| Flash Point | 136 °C | [1] |

Synthesis and Mechanistic Insights

A common method for forming the 1-substituted pyrazole-4-carboxylate core is the reaction of a hydrazine derivative with a suitable three-carbon precursor bearing two electrophilic centers.[2] In this case, tert-butylhydrazine would be the key reagent to introduce the N1-tert-butyl group.

The subsequent chlorination at the C5 position is a critical step. For pyrazole systems, various chlorinating agents can be employed. A well-established method for the chlorination of a related pyrazole, ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate, utilizes phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom.[5] Another approach involves the direct chlorination of the pyrazole ring using reagents like sulfuryl chloride or a combination of hydrochloric acid and an oxidizing agent such as hydrogen peroxide.[6][7]

Below is a representative, multi-step synthesis workflow based on these established principles.

Representative Experimental Protocol

Step 1: Synthesis of Ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate

-

To a solution of diethyl 2-(ethoxymethylene)malonate in ethanol, add tert-butylhydrazine hydrochloride and a suitable base (e.g., sodium ethoxide or triethylamine) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and neutralize with a dilute acid (e.g., 1N HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate, ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate.

Step 2: Chlorination to this compound

-

In a round-bottom flask equipped with a reflux condenser, suspend the ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate from Step 1 in an excess of phosphorus oxychloride (POCl₃).[5]

-

Heat the mixture to reflux (approximately 100-110 °C) for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After the reaction is complete (as monitored by TLC), carefully cool the mixture to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed with extreme care.

-

Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the final compound, this compound, by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: A representative two-step synthesis pathway for this compound.

Molecular Structure and Spectroscopic Characterization

The definitive three-dimensional structure of this compound would be best determined by single-crystal X-ray diffraction. While crystallographic data for this specific molecule is not publicly available, valuable insights can be drawn from the crystal structure of the closely related compound, ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate.[2]

In this analog, the pyrazole ring is essentially planar.[2] It is expected that the pyrazole ring in the title compound also adopts a planar conformation to maintain its aromaticity. The tert-butyl group, being sterically demanding, will likely have its C-C bonds staggered with respect to the pyrazole ring to minimize steric hindrance. The ethyl carboxylate group may exhibit some rotational freedom, but its conjugation with the pyrazole ring would favor a more coplanar arrangement.

Expected Spectroscopic Data

While experimental spectra for this specific compound are available from commercial suppliers, a description of the expected spectroscopic features is provided below for characterization purposes.[8]

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

tert-Butyl Protons: A sharp singlet integrating to 9 protons, likely in the range of 1.5-1.7 ppm.

-

Ethyl Group Protons: A quartet (integrating to 2 protons) around 4.2-4.4 ppm for the methylene (-CH₂-) group, coupled to the methyl protons. A triplet (integrating to 3 protons) around 1.2-1.4 ppm for the methyl (-CH₃) group, coupled to the methylene protons.

-

Pyrazole Ring Proton: A singlet for the single proton on the pyrazole ring (at the C3 position), expected to be in the downfield region, typically around 7.5-8.0 ppm, due to the aromatic nature of the ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom.

-

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Ethyl Carbons: Signals for the methylene and methyl carbons of the ethyl ester.

-

Pyrazole Ring Carbons: Three distinct signals for the carbon atoms of the pyrazole ring. The carbon bearing the chlorine atom (C5) and the carboxylate group (C4) will be significantly deshielded.

-

Carbonyl Carbon: A signal in the downfield region (typically 160-170 ppm) corresponding to the ester carbonyl carbon.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 230, with a characteristic isotopic pattern (M+2 peak at m/z 232 with approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom. Common fragmentation patterns would likely involve the loss of the tert-butyl group, the ethoxy group, or the entire ethyl carboxylate moiety.

Structural Representation

Caption: 2D representation of the molecular structure.

Applications in Research and Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry and agrochemical research due to their wide range of biological activities.[2][3][4] They are known to exhibit anti-inflammatory, analgesic, antibacterial, antifungal, and herbicidal properties.[2][3][4]

This compound serves as a valuable building block or intermediate in the synthesis of more complex bioactive molecules. The presence of multiple functional groups—the chloro, ester, and tert-butyl moieties—on the pyrazole core allows for diverse chemical modifications to explore structure-activity relationships (SAR). The chlorine atom at the C5 position is a particularly useful handle for cross-coupling reactions to introduce further molecular diversity.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and potential hazards. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

References

-

PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Fun, H.-K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2228. [Link]

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Emam, A. A. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry, 15(2), 93-104.

- El-Sayed, N. N. E. (2015). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. International Journal of Organic Chemistry, 5, 33-42.

-

PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

Sources

- 1. echemi.com [echemi.com]

- 2. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 5. prepchem.com [prepchem.com]

- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 7. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 8. 112779-13-2|Ethyl 1-(tert-butyl)-5-chloro-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to the Discovery of Novel Pyrazole Derivatives for Agrochemical Use

Introduction: The Enduring Prominence of the Pyrazole Scaffold

In the landscape of modern agrochemical research, the pursuit of novel, effective, and sustainable solutions for crop protection is relentless. Within the vast arsenal of synthetic chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that exhibit a remarkable propensity for biological activity across diverse targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2] Its inherent chemical stability, coupled with the tunable nature of four distinct substitution points, provides a versatile platform for molecular design.[3]

This guide provides an in-depth technical overview of the discovery process for novel pyrazole-based agrochemicals, from conceptual design to lead optimization. We will move beyond mere recitation of protocols to explore the underlying scientific rationale—the "why" behind the "how"—that governs experimental choices in a high-performance discovery program. This narrative is grounded in the principles of rigorous scientific validation, reflecting the workflow of a seasoned research and development team. Pyrazole derivatives have demonstrated a broad spectrum of applications, serving as potent fungicides, insecticides, and herbicides, making them a cornerstone of modern crop protection strategies.[4][5]

Chapter 1: Strategic Design and Synthesis of Pyrazole Libraries

The journey to a novel agrochemical begins not in the greenhouse, but at the chemist's bench. The design of a compound library is a strategic exercise in balancing chemical diversity with synthetic feasibility. The pyrazole core is an ideal starting point due to its proven track record and synthetic accessibility.

Rationale for Lead Identification: Bioisosteric Replacement and Scaffold Hopping

Initial designs are rarely born from a vacuum. A common and effective strategy is scaffold hopping or bioisosteric replacement based on existing commercial products. For instance, the pyrazole carboxamide class of fungicides, many of which are potent Succinate Dehydrogenase Inhibitors (SDHIs), has become a major focus.[6][7] A design strategy might involve taking a known SDHI fungicide like boscalid and replacing its core phenyl ring with a pyrazole scaffold, while retaining the crucial carboxamide linker. This approach, grounded in established structure-activity relationships (SAR), provides a logical starting point for exploration.[8]

Core Synthesis: The Knorr Pyrazole Synthesis and Its Modern Variants

A cornerstone of pyrazole synthesis is the Knorr condensation reaction , which involves the condensation of a 1,3-dicarbonyl compound (like a 1,3-diketone) with a hydrazine derivative.[1] The causality behind this choice is its robustness and tolerance for a wide array of functional groups on both precursors. This allows for the rapid generation of a diverse library of pyrazole cores by simply varying the starting materials.

Experimental Protocol: Generalized Knorr Pyrazole Synthesis

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the hydrazine derivative (1.1 eq).

-

Cyclization: Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The rationale for heating is to provide the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole derivative.

-

Structural Validation: The structure of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9] This step is a critical self-validating control; without it, all subsequent biological data is meaningless.

| Synthesis Method | Key Reactants | Typical Conditions | Advantages & Rationale |

| Knorr Synthesis | 1,3-Diketone + Hydrazine | Reflux in Ethanol/Acetic Acid | High yield, tolerates diverse functional groups, readily available starting materials. Ideal for library synthesis.[1] |

| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone + Hydrazine | Varies, often acid or base-catalyzed | Access to different substitution patterns not easily achieved via Knorr.[10] |

| Cycloaddition Reactions | Sydnone + Alkyne | Thermal conditions | Provides access to highly substituted, regioisomeric pyrazoles.[4] |

| A summary of common synthetic routes to the pyrazole core. |

Chapter 2: The Agrochemical Discovery Cascade: From High-Throughput Screening to Lead Compound

Once a library of novel pyrazole derivatives is synthesized and validated, it enters a rigorous screening cascade designed to efficiently identify candidates with promising biological activity. This process is a funnel, starting broad and becoming progressively more focused.

Primary Screening: The High-Throughput Screen (HTS)

The objective of HTS is to rapidly test thousands of compounds to identify "hits"—compounds showing activity at a single concentration against a specific biological target.[11][12] In agrochemical research, this can be an in vitro assay (e.g., targeting a specific enzyme) or a miniaturized in vivo test on a whole organism.[12]

Workflow Protocol: In Vitro HTS for Fungal Succinate Dehydrogenase (SDH) Inhibitors

-

Assay Plate Preparation: Using automated liquid handlers, dispense 1 µL of each test compound (typically at 10 mM in DMSO) into individual wells of a 384-well microplate.[13] This minimizes solvent effects and maximizes throughput.

-

Enzyme and Substrate Addition: Add the target enzyme solution (e.g., purified SDH from Rhizoctonia solani) followed by the substrate solution (e.g., succinate and a dye that changes color upon reduction, like DCPIP). Include positive controls (a known SDHI like fluxapyroxad) and negative controls (DMSO only) on each plate. The Z'-factor, a statistical measure of assay quality, must be calculated from these controls and should ideally be >0.5 for a robust assay.[13]

-

Incubation and Detection: Incubate the plates at a controlled temperature (e.g., 25°C). The enzymatic reaction is then measured over time using a plate reader that detects changes in absorbance or fluorescence.[14]

-

Hit Identification: Compounds that inhibit the enzyme activity by a predefined threshold (e.g., >50% inhibition) compared to the negative controls are flagged as primary hits.

Structure-Activity Relationship (SAR) Studies

SAR is the process of systematically modifying a lead compound's structure to improve its potency, spectrum, and safety profile. [15][16]By synthesizing and testing a matrix of analogs, researchers can deduce the effect of different substituents at various positions. This is a self-validating system where each new data point refines the predictive model.

Example SAR Insights for a Pyrazole Carboxamide Fungicide:

| Position on Scaffold | Substituent Type | Observed Effect on Antifungal Activity | Causality & Rationale |

| Pyrazole N1 | Small alkyl (e.g., -CH₃) | Often optimal | Balances potency with favorable physicochemical properties for plant uptake. |

| Pyrazole C3 | Haloalkyl (e.g., -CF₃, -CHF₂) | Generally increases potency | The strong electron-withdrawing nature can enhance binding to the SDH enzyme target. [9] |

| Amide N-substituent | Substituted Phenyl Ring | Critical for activity; substitution pattern is key | This group occupies a key binding pocket in the target enzyme; steric and electronic properties must be optimized for a tight fit. [17][18] |

| Amide N-substituent | Introduction of Ether/Thioether | Can increase potency and broaden spectrum | May provide additional hydrophobic interactions or conformational flexibility, improving target engagement. [8][19] |

| A generalized table summarizing SAR insights for pyrazole carboxamides. |

Chapter 4: Case Study & Future Outlook

Let's consider a hypothetical but illustrative case: the discovery of 'Pyrazofend'.

-

Design: Inspired by the commercial SDHI fluxapyroxad, our team designed a library replacing the core phenyl ring with a 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety.

-

Synthesis & Screening: A library of 200 analogs was synthesized via Knorr condensation followed by amidation. HTS against Rhizoctonia solani SDH identified 15 hits (>50% inhibition).

-

Lead Identification: Dose-response assays revealed compound PZ-47 with an IC₅₀ of 0.09 µg/mL, superior to the boscalid control (0.74 µg/mL). [8]4. SAR & Optimization: SAR studies showed that a 2-chlorophenyl group on the amide nitrogen was optimal. Adding a thioether linkage to this phenyl ring further enhanced activity, leading to the optimized lead, 'Pyrazofend', with an IC₅₀ of 0.04 µg/mL and excellent efficacy in greenhouse trials. [8] The future of pyrazole-based agrochemical discovery is bright. The integration of computational chemistry and machine learning will accelerate the design-test-learn cycle. Furthermore, there is a strong emphasis on developing derivatives with improved environmental profiles and novel mechanisms of action to combat the ever-present challenge of resistance. [6]The pyrazole scaffold, with its proven versatility and chemical tractability, will undoubtedly remain a central element in these future innovations.

References

A complete list of all sources cited in this guide.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). World Journal of Biology Pharmacy and Health Sciences.

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology.

- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules.

-

Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry. Available at: [Link]

- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). National Center for Biotechnology Information.

-

Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). Wiley Online Library. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (n.d.). ACS Publications. Available at: [Link]

-

Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Against Colletotrichum gloeosporioides. (2020). ResearchGate. Available at: [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

-

Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2024). PubMed. Available at: [Link]

-

Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2024). Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2024). ACS Publications. Available at: [Link]

-

Mode of action of pyrazoles and pyridazinones. (n.d.). ResearchGate. Available at: [Link]

-

Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (n.d.). Semantic Scholar. Available at: [Link]

-

Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2024). Journal of Agricultural and Food Chemistry. Available at: [Link]

-

High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

High-throughput screening technologies. (2006). ResearchGate. Available at: [Link]

-

Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2016). MDPI. Available at: [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). ResearchGate. Available at: [Link]

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2024). LinkedIn. Available at: [Link]

-

Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. (2024). MDPI. Available at: [Link]

-

Synthesis, fungicidal activity, structure-Activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings. (n.d.). ResearchGate. Available at: [Link]

-

High Throughput, Mechanism-Based Screening Techniques for Discovering Novel Agrochemicals. (1998). Sci-Hub. Available at: [Link]

-

Herbicide Mode of Action. (n.d.). Kansas State University. Available at: [Link]

-

Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. (2023). PubMed. Available at: [Link]

-

High-Throughput Screening in Agrochemical Research. (2005). ResearchGate. Available at: [Link]

-

Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. (2024). PubMed. Available at: [Link]

- Pyrazole derivatives and herbicides for agricultural and horticultural use. (2007). Google Patents.

-

Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings. (2018). PubMed. Available at: [Link]

Sources

- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 2. royal-chem.com [royal-chem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Sci-Hub. High Throughput, Mechanism-Based Screening Techniques for Discovering Novel Agrochemicals / SLAS Discovery, 1998 [sci-hub.box]

- 12. researchgate.net [researchgate.net]

- 13. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate, with the chemical formula C10H15ClN2O2 and CAS number 112779-13-2, is a substituted pyrazole derivative.[1] The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] A thorough spectroscopic analysis is crucial for the unambiguous structural confirmation and purity assessment of this compound, which is vital for its potential applications in drug discovery and materials science. This guide provides a detailed technical overview of the expected spectroscopic data for this compound, based on fundamental principles and comparative data from related structures. As a Senior Application Scientist, this document is structured to not only present the data but also to elucidate the rationale behind the spectral interpretations.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for predicting its spectroscopic features. The key structural motifs include a pyrazole ring, an N-tert-butyl group, a C5-chloro substituent, and a C4-ethyl carboxylate group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4][5][6] For this compound, we will examine the expected signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrazole-H (at C3) | ~8.0 | Singlet (s) | 1H | The lone proton on the pyrazole ring is expected to be deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent ester group. |

| -O-CH₂ -CH₃ | ~4.3 | Quartet (q) | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They will be split into a quartet by the neighboring methyl protons. |

| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | 3H | The methyl protons of the ethyl ester are in a typical aliphatic region and will be split into a triplet by the adjacent methylene protons. |

| -C(CH₃)₃ | ~1.7 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group will appear as a single, sharp peak due to the absence of adjacent protons to couple with. The bulky nature of this group can influence the conformation of the molecule. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O | ~162 | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| Pyrazole-C5 | ~140 | The carbon atom bearing the chloro substituent is expected to be downfield. |

| Pyrazole-C3 | ~138 | The carbon atom attached to the pyrazole proton. |

| Pyrazole-C4 | ~110 | The carbon atom attached to the ester group. |

| -O -CH₂-CH₃ | ~61 | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |

| -C (CH₃)₃ | ~60 | The quaternary carbon of the tert-butyl group. |

| -C(CH₃ )₃ | ~29 | The methyl carbons of the tert-butyl group appear in the aliphatic region. |

| -O-CH₂-CH₃ | ~14 | The terminal methyl carbon of the ethyl ester is found in the upfield aliphatic region. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for obtaining high-quality, reproducible data.

Workflow for NMR Analysis

Caption: A generalized workflow for the acquisition and analysis of NMR spectra.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7][8]

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~2980-2850 | C-H stretch | Aliphatic (tert-butyl, ethyl) | Characteristic stretching vibrations for sp³ C-H bonds. |

| ~1720 | C=O stretch | Ester | The strong absorption is indicative of the carbonyl group in the ethyl ester. |

| ~1550 | C=N, C=C stretch | Pyrazole ring | Aromatic ring stretching vibrations. |

| ~1250-1050 | C-O stretch | Ester | Stretching vibration of the C-O single bond in the ester. |

| ~800-600 | C-Cl stretch | Chloroalkane | The C-Cl stretch is typically found in the fingerprint region. |

Experimental Protocol for FT-IR Spectroscopy

The choice of sampling technique depends on the physical state of the compound. For a solid sample, the KBr pellet method is common.[7]

Workflow for FT-IR Analysis (KBr Pellet Method)

Caption: A workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9][10]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Rationale |

| 230/232 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is a characteristic isotopic pattern for chlorine. |

| 215/217 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 175 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group. |

| 185 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester. |

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a common technique for the analysis of moderately polar organic molecules.[11]

Workflow for Mass Spectrometry Analysis

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining the predicted data from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, researchers and scientists can confidently verify the structure and purity of this compound. The provided experimental protocols and workflows serve as a practical guide for obtaining high-quality spectroscopic data, ensuring the reliability of experimental results in drug development and other scientific endeavors. The logical and systematic approach to spectroscopic analysis outlined here is fundamental to the successful characterization of novel chemical entities.

References

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

University of California, Irvine Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

eGyanKosh. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Missouri S&T. (n.d.). Fourier transform infrared spectroscopy. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]

-

Yu, H., et al. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. PMC. Retrieved from [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

-

University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

University of Oxford Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Fun, H. K., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. PMC. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[1-(4-tert-butylphenyl)ethyl]-4-chloro-5-nitro-1H-pyrazole-3-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Zia-ur-Rehman, M., et al. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. PMC. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. visnav.in [visnav.in]

- 3. mdpi.com [mdpi.com]